

Fmoc-Glu-OMe-OH molecular weight and formula

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Compound of Interest		
Compound Name:	Fmoc-Glu-OMe-OH	
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In-Depth Technical Guide: Fmoc-Glu(OMe)-OH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides an in-depth look at N- α -Fmoc-L-glutamic acid y-methyl ester (Fmoc-Glu(OMe)-OH), a crucial derivative of glutamic acid for solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-Glu(OMe)-OH

Fmoc-Glu(OMe)-OH is a derivative of the amino acid L-glutamic acid. It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α -amino group and a methyl ester protecting group on its γ -carboxyl group. This strategic protection scheme is essential for its application in the stepwise assembly of peptide chains. The Fmoc group prevents unwanted reactions at the N-terminus, while the methyl ester protects the side chain's carboxylic acid.

A summary of its key quantitative data is presented below:



Property	Value	References
Molecular Formula	C21H21NO6	[1][2][3][4][5][6]
Molecular Weight	383.39 g/mol	[1][2][6]
Alternate Molecular Weight	383.4 g/mol	[3][4]
Alternate Molecular Weight	383.36 g/mol	[5]
Appearance	White to off-white solid	[1][5]
Purity	≥ 97%	[5][6]
CAS Number	145038-50-2	[1][2][3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OMe)-OH

The following is a representative protocol for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific resin and coupling reagents can be adapted based on the desired C-terminal modification and the specific requirements of the peptide sequence.

Materials:

- Fmoc-Rink amide resin (or other suitable solid support)
- Fmoc-Glu(OMe)-OH
- · Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)



- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Diethyl ether
- Solid-phase synthesis vessel

Methodology:

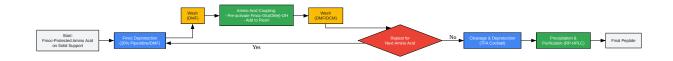
- Resin Swelling: The resin is placed in the synthesis vessel and washed with DMF to induce swelling, which is crucial for reaction efficiency. This is typically done for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by
 treating it with a 20% piperidine solution in DMF. This reaction is usually carried out for 5-20
 minutes and repeated once to ensure complete deprotection, liberating the free amine for the
 subsequent coupling step. The resin is then washed thoroughly with DMF to remove residual
 piperidine and the cleaved Fmoc adduct.
- Amino Acid Coupling:
 - Activation: In a separate vial, Fmoc-Glu(OMe)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). This activation step generates a highly reactive ester.
 - Coupling: The activated Fmoc-Glu(OMe)-OH solution is added to the deprotected resin.
 The coupling reaction is allowed to proceed for 1-2 hours with agitation to ensure completion. A ninhydrin test can be performed to confirm the absence of free amines, indicating a successful coupling.
- Washing: Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.



- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure as in step 2.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the methyl ester of the incorporated glutamic acid) are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA/TIS/water). This reaction is typically performed for 2-4 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. The final product is typically purified using reverse-phase highperformance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the key stages of the Fmoc-based solid-phase peptide synthesis workflow described above.



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Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

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